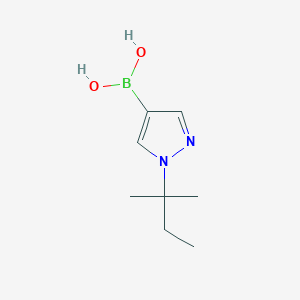
(1-(tert-Pentyl)-1H-pyrazol-4-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-(tert-Pentyl)-1H-pyrazol-4-yl)boronic acid: is a boronic acid derivative featuring a pyrazole ring substituted with a tert-pentyl group. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-(tert-Pentyl)-1H-pyrazol-4-yl)boronic acid typically involves the reaction of a pyrazole derivative with a boronic acid precursor. One common method is the borylation of a pyrazole ring using a boronic ester or boronic acid under palladium-catalyzed conditions. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of this compound may involve large-scale borylation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: (1-(tert-Pentyl)-1H-pyrazol-4-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or borohydride.
Substitution: The boronic acid group can participate in nucleophilic substitution reactions, forming new carbon-boron bonds.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or sodium perborate are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Palladium catalysts and bases like potassium carbonate are frequently used in substitution reactions.
Major Products Formed:
Oxidation: Boronic esters or borates.
Reduction: Boranes or borohydrides.
Substitution: Various substituted pyrazole derivatives with new carbon-boron bonds.
Scientific Research Applications
Chemistry: (1-(tert-Pentyl)-1H-pyrazol-4-yl)boronic acid is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. It serves as a building block for the synthesis of complex organic molecules.
Biology: In biological research, boronic acids are known for their ability to inhibit serine proteases and other enzymes. This compound may be explored for its potential as an enzyme inhibitor.
Medicine: Boronic acid derivatives have shown promise in medicinal chemistry, particularly as proteasome inhibitors for cancer treatment. This compound could be investigated for its potential therapeutic applications.
Industry: In the industrial sector, boronic acids are used in the production of advanced materials, including polymers and electronic components. This compound may find applications in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (1-(tert-Pentyl)-1H-pyrazol-4-yl)boronic acid involves its interaction with molecular targets such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues, inhibiting enzyme activity. This interaction can disrupt molecular pathways and exert biological effects.
Comparison with Similar Compounds
(1-(tert-Butyl)-1H-pyrazol-4-yl)boronic acid: Similar structure with a tert-butyl group instead of a tert-pentyl group.
(1-(tert-Pentyl)-1H-pyrazol-3-yl)boronic acid: Similar structure with the boronic acid group at a different position on the pyrazole ring.
Uniqueness: (1-(tert-Pentyl)-1H-pyrazol-4-yl)boronic acid is unique due to its specific substitution pattern, which can influence its reactivity and interaction with molecular targets. The tert-pentyl group may provide steric hindrance, affecting the compound’s binding affinity and selectivity.
Properties
Molecular Formula |
C8H15BN2O2 |
|---|---|
Molecular Weight |
182.03 g/mol |
IUPAC Name |
[1-(2-methylbutan-2-yl)pyrazol-4-yl]boronic acid |
InChI |
InChI=1S/C8H15BN2O2/c1-4-8(2,3)11-6-7(5-10-11)9(12)13/h5-6,12-13H,4H2,1-3H3 |
InChI Key |
QUIPZLXANRQYNV-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN(N=C1)C(C)(C)CC)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(2-Fluoro-3-methoxyphenyl)-1-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-6-methyl-1,3-diazinane-2,4-dione](/img/structure/B12333303.png)
![1H-Indole-3-carboxylic acid, 5-hydroxy-1-[(4-methylphenyl)sulfonyl]-, methyl ester](/img/structure/B12333324.png)
![2-Cyano-3-[4-(methylsulfonyl)phenyl]propionic Acid](/img/structure/B12333331.png)
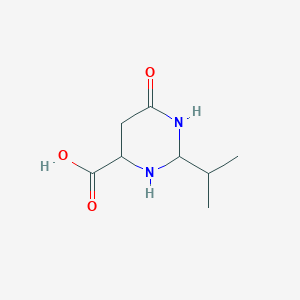
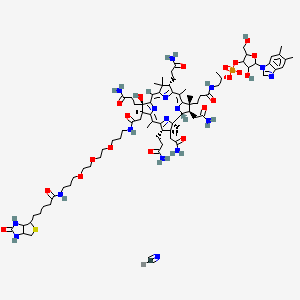
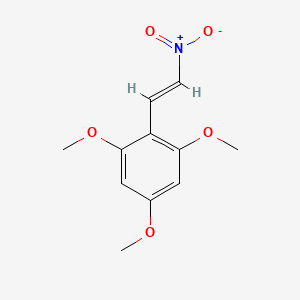
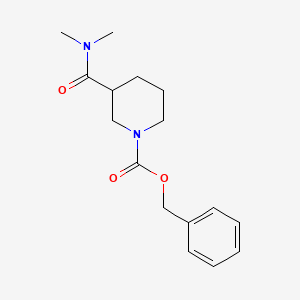
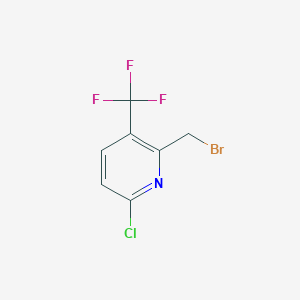
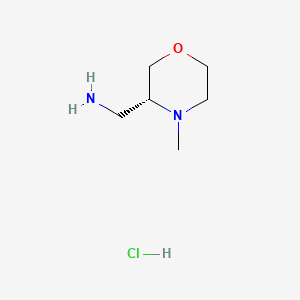
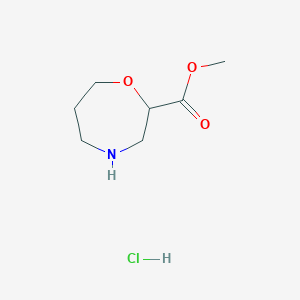
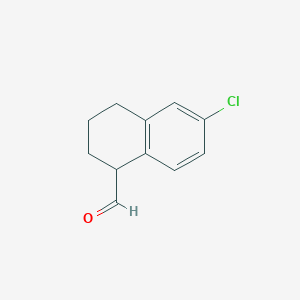
![(R)-2-methyl-N-[(1E)-(thiophen-2-yl)methylidene]propane-2-sulfinamide](/img/structure/B12333375.png)
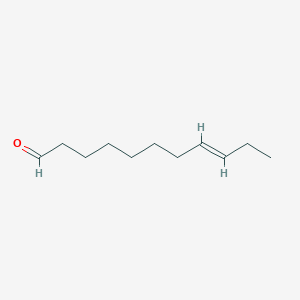
![4-[2-(4-Hydroxyphenyl)propan-2-yl]phenol; phosphono dihydrogen phosphate](/img/structure/B12333385.png)
